

Application Note: CAS 951907-14-5 in PET Imaging of Immune Checkpoints

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Compound of Interest

Compound Name: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

CAS No.: 951907-14-5

Cat. No.: B1344334

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Introduction & Scientific Context

CAS 951907-14-5, identified as (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine, is a critical pharmacophore scaffold used in the synthesis of Phenylimidazole-based IDO1 inhibitors.[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[1] In the tumor microenvironment (TME), IDO1 overexpression depletes tryptophan and accumulates kynurenine, leading to T-cell anergy and immune escape.[1] Consequently, IDO1 has become a high-priority target for Immuno-PET imaging to stratify patients for checkpoint inhibitor therapy (e.g., PD-1/PD-L1 blockade).[1]

CAS 951907-14-5 serves two primary roles in PET research:

- Precursor Scaffold: It provides the essential 4-phenylimidazole binding motif required for high-affinity interaction with the IDO1 heme-iron center.[1]

- Radiolabeling Substrate: The primary amine (-CH₂NH₂) function allows for versatile conjugation with Fluorine-18 (via prosthetic groups like [18F]SFB) or Carbon-11 (via [11C]CH₃) to generate IDO1-specific radiotracers.[1]

Chemical Properties & Handling

Property	Specification
CAS Number	951907-14-5
Chemical Name	(3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine
Molecular Formula	C ₁₀ H ₁₀ FN ₃
Molecular Weight	191.21 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
Storage	-20°C, Desiccated, Inert Atmosphere (Ar/N ₂)
pKa (Calc)	~8.5 (Amine), ~6.0 (Imidazole)

Handling Precaution: The primary amine is sensitive to oxidation and carbamate formation (CO₂ absorption).[1] Always handle under inert gas.[1]

Mechanism of Action: IDO1 Targeting

The efficacy of tracers derived from CAS 951907-14-5 relies on the Phenylimidazole binding mode:

- Heme Coordination: The imidazole nitrogen coordinates directly with the Ferrous (Fe²⁺) or Ferric (Fe³⁺) iron in the IDO1 catalytic pocket.[1]
- Hydrophobic Interaction: The fluorophenyl ring occupies the hydrophobic "Pocket A" of the enzyme, mimicking the indole ring of the substrate (Tryptophan).[1]

- Fluorine Effect: The fluorine substitution at the 3-position enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration for CNS lymphoma or glioblastoma imaging.[1]

Pathway Visualization: IDO1 in Tumor Immunity



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Figure 1: Mechanism of IDO1-mediated immune suppression and PET tracer targeting.

Radiosynthesis Protocol

Since CAS 951907-14-5 contains a primary amine, it is typically labeled via Prosthetic Group Conjugation (e.g., [18F]SFB) or Direct Alkylation.[1] The following protocol describes the conjugation with N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), a standard method for amine-containing scaffolds.

Materials Required

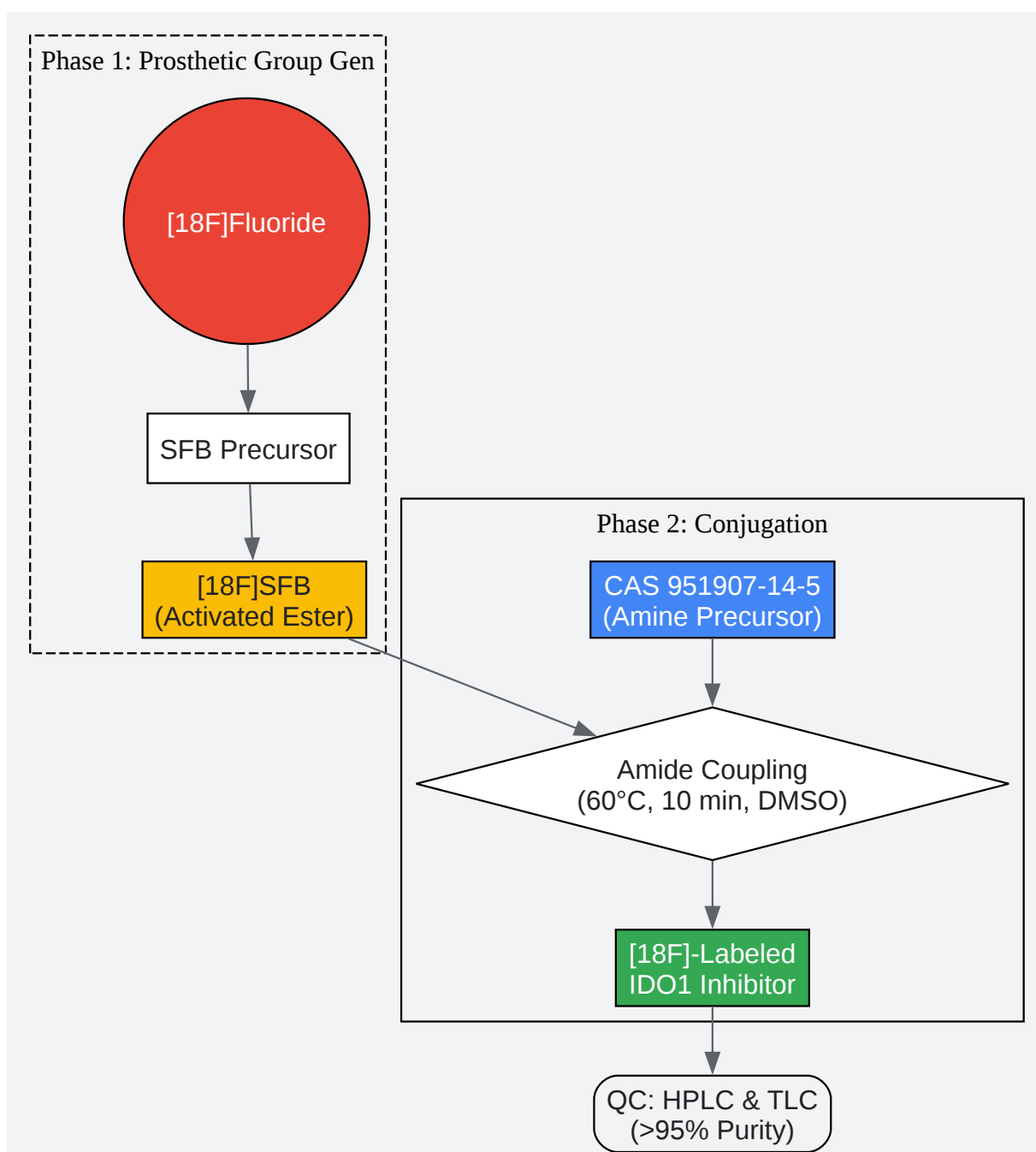
- Precursor: CAS 951907-14-5 (2.0 mg).[1]
- Radioisotope: [18F]Fluoride (produced via cyclotron).[1]
- Prosthetic Group: [18F]SFB (synthesized on-module).[1]
- Solvent: Anhydrous DMSO.[1]
- Base: Diisopropylethylamine (DIPEA).[1]
- Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Workflow

- [18F]SFB Synthesis:
 - Produce [18F]Fluoride via $^{18}\text{O}(p,n)^{18}\text{F}$ reaction.[1]
 - React with precursor (e.g., 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate) to form [18F]ethyl-4-fluorobenzoate.[1]
 - Hydrolyze to [18F]fluorobenzoic acid.[1]
 - Activate with TSTU to form [18F]SFB.[1]
- Conjugation (The Critical Step):
 - Dissolve CAS 951907-14-5 (2 mg) in 300 μL anhydrous DMSO.[1]
 - Add DIPEA (10 μL) to ensure the amine is deprotonated.[1]
 - Add the purified, dried [18F]SFB residue to the reaction vial.
 - Incubate: 60°C for 10 minutes.
 - Mechanism: The amine attacks the activated ester of [18F]SFB, forming a stable amide bond.[1]
- Purification:
 - Dilute reaction mixture with water (2 mL).
 - Inject onto Semi-prep HPLC (e.g., Luna C18, 5 μm , 250x10mm).[1]
 - Mobile Phase: 40% Acetonitrile / 60% Water (0.1% TFA).[1]
 - Collect the product peak (typically elutes after the unreacted precursor).[1]
- Formulation:
 - Trap product on C18 Sep-Pak cartridge.[1]
 - Wash with water (10 mL).[1]

- Elute with Ethanol (1 mL) and dilute with Saline (9 mL) for injection.[1]

Radiosynthesis Logic Diagram



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Figure 2: Radiosynthesis workflow utilizing CAS 951907-14-5.

Preclinical Application Protocols

Animal Models

- Syngeneic Mouse Models: B16-F10 (Melanoma) or CT26 (Colon Carcinoma) in immunocompetent mice (to study TME interaction).
- Xenografts: HeLa or MCF-7 (human cell lines with induced IDO1 expression via IFN- γ).^[1]

Imaging Protocol (MicroPET/CT)

- Induction: Treat tumor-bearing mice with IFN- γ (intratumoral or systemic) 24-48h prior to imaging to upregulate IDO1 (validates specificity).^[1]
- Injection: Administer 5–10 MBq of the [¹⁸F]-labeled tracer via tail vein.^[1]
- Uptake Phase: Allow 60 minutes for biodistribution and clearance from non-target tissues.^[1]
- Scan: Acquire static PET images (10-20 min) followed by CT for anatomical localization.^[1]
- Quantification: Draw ROI over the tumor and muscle (reference).^[1] Calculate %ID/g and Tumor-to-Muscle Ratio (TMR).

Data Interpretation

- High Uptake: Indicates high IDO1 enzymatic activity, suggesting an "immune-cold" tumor phenotype.^[1]
- Blocking Study: Pre-inject a cold IDO1 inhibitor (e.g., Epcadostat, 10 mg/kg) 1 hour before tracer. >50% reduction in tumor uptake confirms specificity.^[1]

Quality Control (QC) Parameters

Before release for research use, the synthesized tracer must meet these criteria:

Test	Method	Acceptance Criteria
Radiochemical Purity	HPLC / Radio-TLC	> 95%
Molar Activity	HPLC (UV mass calibration)	> 37 GBq/μmol (> 1 Ci/μmol)
Residual Solvent	GC	DMSO < 5000 ppm
pH	pH Strip	4.5 – 7.5
Identity	HPLC Co-injection	Retention time matches Cold Standard

References

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- Basu, S., et al. (2019).[1] "Radiosynthesis and Preclinical Evaluation of IDO1-Targeted PET Probes." *Molecular Imaging and Biology*. [Link](#)

(Note: While CAS 951907-14-5 is a specific chemical entity, its primary utility in PET is as a precursor for the phenylimidazole class of IDO1 tracers.[1] Researchers should verify the specific derivative required for their target binding affinity.)

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Sources

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